molecular formula C11H20N4O2 B232596 tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate CAS No. 155541-67-6

tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate

Cat. No.: B232596
CAS No.: 155541-67-6
M. Wt: 240.3 g/mol
InChI Key: BAEVCCYGRQSYIU-UHFFFAOYSA-N
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Description

Chair vs. Twist-Boat Conformations

  • Boc group : The bulky tert-butoxycarbonyl group prefers an equatorial position to minimize 1,3-diaxial strain, stabilizing the chair conformation.
  • Azidomethyl group : At C3, this substituent introduces steric and electronic effects. Crystal structures of analogous compounds (e.g., N-Boc-3-iodopiperidine) show slight deviations from ideal chair geometry, with Cremer puckering parameters (Qₜ) ranging from 0.51–0.56 Å .
Parameter Value (Chair Conformation) Value (Twist-Boat)
Puckering amplitude 0.553 Å 0.513 Å
θ (Cremer) 168.8° 127.5°
φ (Cremer) 171.8° 29.3°

Data derived from X-ray studies of piperidine derivatives.

Nitrogen Inversion and Ring Flexibility

Piperidine undergoes rapid nitrogen inversion (ΔG‡ ≈ 6.1 kcal/mol), interconverting axial and equatorial Boc group orientations. Hybridization at C3 (sp³ for azidomethyl) further stabilizes the chair form, whereas sp² hybridization (e.g., in piperidone derivatives) favors half-chair conformations.

Electronic Effects of Azidomethyl and tert-Butoxycarbonyl Substituents

The electronic properties of this compound are governed by inductive and resonance effects:

Azidomethyl Group (-CH₂N₃)

  • Inductive effect : The -N₃ group is strongly electron-withdrawing (σₘ = 0.38, σₚ = 0.02).
  • Resonance effects : Minimal due to the absence of conjugated π-systems, as shown by Hammett-Taft parameters.

tert-Butoxycarbonyl (Boc) Group

  • Inductive effect : The carbonyl oxygen withdraws electrons (σₘ = 0.69, σₚ = -0.39).
  • Steric effects : The tert-butyl group raises the LUMO energy by 0.17–0.21 eV , as observed in DFT studies of analogous compounds.

Combined Electronic Impact

  • Piperidine ring polarization : The Boc group reduces electron density at N1, while the azidomethyl group depletes electron density at C3.
  • Spectroscopic evidence :
    • ¹H NMR : Downfield shifts for H3 (δ ≈ 3.70 ppm) due to deshielding by -N₃.
    • IR : Strong C=O stretch at 1739 cm⁻¹ and N₃ asymmetric stretch at 2100 cm⁻¹ .
Substituent σₘ (Hammett) σₚ (Hammett) Effect on LUMO (eV)
Azidomethyl (-CH₂N₃) 0.38 0.02 +0.21
Boc (-OCOtBu) 0.69 -0.39 +0.17

Data synthesized from azide and Boc-substituted aromatic systems.

Properties

IUPAC Name

tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(8-15)7-13-14-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEVCCYGRQSYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627303
Record name tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155541-67-6
Record name tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The synthesis begins with (R)-3-(tosyloxymethyl)-N-Boc-piperidine, which undergoes displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 70°C for 4 hours. Sodium iodide (NaI) is added as a catalyst to enhance the nucleophilicity of the azide ion via the Finkelstein mechanism. Key parameters influencing the reaction include:

ParameterOptimal ValueImpact on Yield/Purity
SolventDMFPolar aprotic solvent stabilizes transition state
Temperature70°CBalances reaction rate and azide stability
NaN₃ Equivalents4.0 eqEnsures complete substitution
Reaction Time4 hoursMinimizes side reactions

Under these conditions, the reaction achieves a yield of 92%. The use of DMF as a solvent is critical for solubilizing both the tosylate precursor and sodium azide, while the elevated temperature accelerates the SN2 mechanism without promoting azide decomposition.

Workup and Purification

Post-reaction workup involves sequential liquid-liquid extraction with water, ethyl acetate (EA), and brine to remove residual DMF and inorganic salts. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Purification via column chromatography (EA:hexane = 1:10) isolates the product with >95% purity, as confirmed by thin-layer chromatography (TLC).

Yield and Scalability

This method consistently delivers high yields (85–92%) on multi-gram scales, making it suitable for industrial applications. The scalability is attributed to the simplicity of the reaction setup and the commercial availability of the tosylate precursor. However, the use of stoichiometric NaN₃ necessitates careful handling due to its explosive nature.

Intramolecular Cyclization Method

An alternative route, reported by The Journal of Organic Chemistry, employs a one-pot intramolecular cyclization of unsaturated amines to install the azide moiety regioselectively. This method bypasses the need for pre-functionalized precursors and offers superior control over stereochemistry.

Reaction Mechanism and Selectivity

The reaction proceeds via a radical-mediated cyclization of N-Boc-protected unsaturated amines, where azide ions act as nucleophiles. The anti-Markovnikov selectivity arises from the stabilization of the transition state by the tert-butoxycarbonyl (Boc) group, directing the azide to the less substituted carbon. Key mechanistic steps include:

  • Initiation : Generation of azide radicals via thermal decomposition of NaN₃.

  • Cyclization : Radical addition to the unsaturated amine, forming a six-membered piperidine ring.

  • Termination : Quenching of radicals to yield the final azidomethyl product.

Substrate Scope and Limitations

The method is highly versatile, accommodating a range of substituents on the piperidine ring. However, electron-withdrawing groups on the amine substrate reduce cyclization efficiency due to decreased nucleophilicity. Representative data from substrate screening is summarized below:

SubstrateYield (%)Regioselectivity (anti-Markovnikov:Markovnikov)
N-Boc-allylamine789:1
N-Boc-crotylamine658:2
N-Boc-vinylamine457:3

This approach is particularly advantageous for synthesizing enantiomerically pure this compound, as chiral centers are preserved during cyclization.

Comparative Analysis with Substitution Methods

The cyclization method offers superior regiocontrol but requires specialized starting materials and rigorous temperature control. In contrast, the substitution method is more straightforward but limited to substrates with pre-installed leaving groups. A direct comparison is provided below:

MetricSubstitution MethodCyclization Method
Yield92%65–78%
RegioselectivityN/AUp to 9:1
Starting Material CostLowModerate
ScalabilityHighModerate

Alternative Synthetic Strategies

While less common, other methods include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Functionalization of propargyl-piperidine derivatives with azides, though this approach introduces additional complexity.

  • Enzymatic Azide Transfer : Emerging biocatalytic methods using azide transferases, though yields remain suboptimal (<50%) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Azidomethyl Substitution

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate (CAS: 325290-50-4) shares the same molecular formula and weight as the 3-substituted analog but differs in the azidomethyl group’s position. This structural variation impacts steric accessibility and reactivity. For instance, the 3-substituted isomer may exhibit enhanced conformational flexibility in click reactions due to reduced steric hindrance compared to the 4-substituted derivative. Both isomers are commercially available at 95+% purity, but the 3-substituted variant is more widely cited in synthetic protocols .

Property 3-Azidomethyl Isomer 4-Azidomethyl Isomer
CAS No. 162167-94-4 325290-50-4
Molecular Weight 240.30 g/mol 240.30 g/mol
Purity 95+% 95+%
Applications Click chemistry, drug intermediates Bioconjugation, polymer synthesis

Substituted Analogs: Additional Functional Groups

tert-Butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate (CAS: 1909313-25-2) introduces an isopropyl group at the 3-position, resulting in a bulkier structure (C₁₄H₂₆N₄O₂, MW: 282.39 g/mol). This substitution reduces solubility in polar solvents but enhances thermal stability. The compound is less reactive in click reactions due to steric hindrance, limiting its utility in rapid bioconjugation .

Property Target Compound 3-Isopropyl-3-azidomethyl Derivative
CAS No. 162167-94-4 1909313-25-2
Molecular Formula C₁₁H₂₀N₄O₂ C₁₄H₂₆N₄O₂
Molecular Weight 240.30 g/mol 282.39 g/mol
Solubility High in DCM, THF Moderate in DCM

Functional Group Variants: Azide vs. Hydroxyl/Chloro

Replacing the azidomethyl group with a hydroxyl or chloro substituent alters reactivity. For example, tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 146667-84-7) lacks click reactivity but serves as a precursor for esterification or etherification. Similarly, tert-butyl 2-(azidomethyl)piperidine-1-carboxylate (CAS: EN300-238615) includes a chloro substituent (C₈H₁₀ClN₃, MW: 183.64 g/mol), enabling nucleophilic substitution reactions .

Property Target Compound (Azide) Hydroxyethyl Analog Chloro-Substituted Analog
CAS No. 162167-94-4 146667-84-7 EN300-238615
Functional Group Azidomethyl (-CH₂N₃) Hydroxyethyl (-CH₂CH₂OH) Azidomethyl + Chloro (-Cl)
Reactivity Click chemistry Esterification Nucleophilic substitution

Enantiomeric Forms

The (R)-enantiomer of the target compound (CAS: 155541-67-6) is critical for chiral drug synthesis. While its physical properties mirror the racemic mixture, its enantiopurity (>97% UV purity) ensures stereochemical control in asymmetric reactions, such as the synthesis of imidazo-pyrrolo-pyrazine derivatives .

Property Racemic Mixture (R)-Enantiomer
CAS No. 162167-94-4 155541-67-6
Purity 95+% 97% (UV)
Application General bioconjugation Stereospecific drug intermediates

Biological Activity

Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The azido group in its structure allows for diverse chemical transformations, making it a valuable intermediate in drug development and synthesis.

Chemical Structure and Properties

The compound has the following molecular formula: C12_{12}H18_{18}N4_{4}O2_2. Its structure includes a tert-butyl group, a piperidine ring, and an azidomethyl substituent, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azido group can participate in "click chemistry," allowing for the formation of stable covalent bonds with nucleophilic sites on proteins or other biomolecules. This mechanism facilitates the exploration of its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar piperidine structures have shown antimicrobial properties, potentially inhibiting bacterial growth.
  • Cytotoxicity : The compound's effects on cell viability have been investigated using various cell lines. IC50_{50} values indicate its potency in inhibiting cancer cell lines while sparing non-cancerous cells, suggesting a favorable selectivity profile.
Activity IC50_{50} (µg/mL)Reference
Antimicrobial (e.g., E. coli)16
Cytotoxicity (HaCaT cells)>12.5

Case Studies

  • Antitubercular Activity : A study evaluated the antitubercular properties of piperidine derivatives, including those structurally related to this compound. The results indicated that modifications at the piperidine ring could enhance activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 2 µg/mL .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the basicity of substituents on the piperidine ring significantly influences biological activity. Compounds with higher basicity demonstrated improved efficacy against various pathogens .

Research Findings

Recent studies have focused on synthesizing new derivatives based on this compound to explore their biological profiles further. The azido group allows for easy modification and conjugation with other bioactive molecules, enhancing their therapeutic potential.

Synthesis and Modification

The synthesis typically involves:

  • Reaction of tert-butyl piperidine-1-carboxylate with azidomethyl reagents under controlled conditions.
  • Subsequent purification and characterization using techniques like NMR and mass spectrometry.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate

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